molecular formula C20H26O2 B026931 Benzestrol CAS No. 85-95-0

Benzestrol

Cat. No. B026931
CAS RN: 85-95-0
M. Wt: 298.4 g/mol
InChI Key: DUTFBSAKKUNBAL-UHFFFAOYSA-N
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Description

Benzestrol (INN, BAN) is a synthetic nonsteroidal estrogen of the stilbestrol group . It was formerly used medically but has since been discontinued . It is described as a very potent estrogen and is reported to have about 130% of the relative binding affinity of estradiol for the estrogen receptors .


Molecular Structure Analysis

Benzestrol has a molecular formula of C20H26O2 . It is technically not a stilbestrol derivative because its central chain is elongated by one carbon . It is a very close analogue of the stilbestrol estrogens .


Physical And Chemical Properties Analysis

Benzestrol has a molecular weight of 298.4 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the search results.

Scientific Research Applications

Estrogenic Activity Studies

Benzestrol, a synthetic nonsteroidal estrogen of the stilbestrol group, has been used in the past to study estrogenic activity . Its potency and binding affinity for estrogen receptors have made it a subject of interest in understanding estrogen’s role in various biological processes.

Premature Birth Prevention Research

Historically, Benzestrol was prescribed to prevent premature births, based on the hypothesis that increased estrogen levels could prevent early labor . Although later studies refuted its effectiveness, the initial use provided insights into the hormonal influences on childbirth.

Hematopoietic System Research

Benzestrol has been investigated for its effects on the hematopoietic system in rats. These studies have contributed to our knowledge of how estrogens can influence blood cell formation and function .

Toxicity and Safety Profiling

Research involving Benzestrol has included toxicity studies, which are crucial for understanding the safety profile of synthetic estrogens. Such studies help in assessing the risks associated with estrogen therapy .

Nonsteroidal Estrogen Antagonist Applications

Benzestrol has been used as a nonsteroidal estrogen antagonist in research to explore its potential in counteracting estrogenic effects, which is significant for conditions like estrogen receptor-positive cancers .

Comparative Pharmacology

Benzestrol serves as a comparative agent in pharmacological studies due to its unique structure and activity. It helps in contrasting the effects of different estrogens and understanding the structural requirements for estrogenic activity .

Each of these applications has contributed to the broader understanding of estrogens in medical science, although the use of Benzestrol in clinical settings has been discontinued due to safety concerns . The research on Benzestrol has paved the way for developing safer and more effective estrogenic compounds for therapeutic use.

Mechanism of Action

Target of Action

Benzestrol, a synthetic nonsteroidal estrogen of the stilbestrol group , primarily targets estrogen receptors (ERs), specifically ERα and ERβ . These receptors play a crucial role in the regulation of reproductive and secondary sexual characteristics.

Mode of Action

Benzestrol interacts with its targets, the estrogen receptors, by binding to them. It is reported to have about 130% of the relative binding affinity of estradiol for the estrogen receptors . This binding triggers a series of cellular responses, mimicking the effects of natural estrogens.

Pharmacokinetics

As a synthetic estrogen, it is expected to be absorbed into the bloodstream, distributed to tissues expressing estrogen receptors, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Benzestrol, acting as a potent estrogen , can produce the same type of estrus in castrate rats when injected at 0.8 to 1.0 micrograms as when the rat was injected with 2.0 to 2.5 micrograms of estrone . This suggests that Benzestrol can effectively increase estrogenic activity, even at lower doses.

properties

IUPAC Name

4-[3-ethyl-4-(4-hydroxyphenyl)hexan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-4-19(14(3)15-6-10-17(21)11-7-15)20(5-2)16-8-12-18(22)13-9-16/h6-14,19-22H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTFBSAKKUNBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C(C)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861663
Record name 4,4'-(3-Ethylhexane-2,4-diyl)diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzestrol

CAS RN

85-95-0
Record name Benzestrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzestrol [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-(3-Ethylhexane-2,4-diyl)diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZESTROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A27512LR47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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